molecular formula C26H29N5O3 B11131295 N-benzyl-6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-benzyl-6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11131295
M. Wt: 459.5 g/mol
InChI Key: HWUOXLHBIGZJAB-UHFFFAOYSA-N
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Description

This compound features a complex polycyclic framework with a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Key structural elements include:

  • 6-imino and 2-oxo moieties: Contribute to hydrogen-bonding capacity and electronic polarization.
  • 13-methyl substituent: Likely influences steric effects and metabolic stability.
  • 7-[3-(propan-2-yloxy)propyl] chain: Introduces ether functionality, improving solubility compared to purely hydrocarbon chains.

Synthesis likely involves multi-step organic reactions, such as cyclization, amide coupling, and functional group modifications akin to methods described for structurally related spiro compounds . Characterization would employ techniques like IR spectroscopy (amide C=O stretches ~1650–1700 cm⁻¹), UV-Vis spectroscopy (conjugated π-system absorption ~250–300 nm), and X-ray crystallography using programs like SHELXL for structural refinement .

Properties

Molecular Formula

C26H29N5O3

Molecular Weight

459.5 g/mol

IUPAC Name

N-benzyl-6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C26H29N5O3/c1-17(2)34-13-7-12-30-23(27)20(25(32)28-15-19-8-5-4-6-9-19)14-21-24(30)29-22-11-10-18(3)16-31(22)26(21)33/h4-6,8-11,14,16-17,27H,7,12-13,15H2,1-3H3,(H,28,32)

InChI Key

HWUOXLHBIGZJAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCOC(C)C)C(=O)NCC4=CC=CC=C4)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[840One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts . The reaction conditions are typically mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: NBS in the presence of a radical initiator.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups at the benzylic position.

Scientific Research Applications

N-benzyl-6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or proteins, disrupting their normal function. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Feature Target Compound Compounds (e.g., 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione)
Core Structure 1,7,9-Triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene 7-Oxa-9-aza-spiro[4.5]decane
Key Functional Groups Benzyl, imino, oxo, propan-2-yloxypropyl Benzothiazolyl, dimethylaminophenyl, hydroxyl-phenyl
Solubility Moderate (ether side chain enhances polarity) Variable (dimethylamino group increases solubility in polar solvents; hydroxyl-phenyl improves aqueous compatibility)
Synthetic Complexity High (multi-step cyclization and functionalization) Moderate (spiro formation via condensation and cycloaddition)

Physicochemical and Bioactivity Insights

  • Triazatricyclo vs. Spiro Cores : The target’s fused tricyclic system may confer greater rigidity and thermal stability compared to the spiro systems in compounds, which exhibit conformational flexibility .
  • Substituent Effects: The propan-2-yloxypropyl chain in the target compound likely improves membrane permeability relative to the polar hydroxyl or dimethylamino groups in analogs. However, the latter’s benzothiazole moiety could enhance π-π stacking in biological targets .
  • Characterization Methods : Both classes rely on IR/UV-Vis for functional group validation, but the target’s intricate structure necessitates advanced crystallographic refinement (e.g., SHELXL) for unambiguous confirmation .

Therapeutic Potential

Further pharmacological profiling is required to confirm these hypotheses.

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